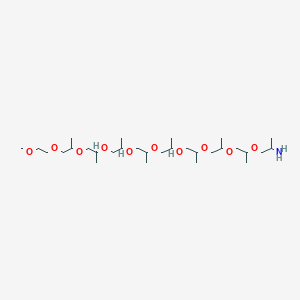
Jeffamine M-600
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jeffamine M-600 is a polyether that is a nine-membered polypropylene glycol terminated by an amino group at one end and a methoxyethyl termination at the other. A common crystallisation reagent. It is a polyether and a primary amino compound.
科学的研究の応用
Industrial Applications
-
Coatings and Adhesives
- Jeffamine M-600 enhances the mechanical properties of coatings and adhesives, providing increased flexibility and durability. It is commonly used in:
- Polyurethane formulations : Improves adhesion and flexibility.
- Epoxy resins : Acts as a curing agent, enhancing the thermal and mechanical properties of cured systems.
- Jeffamine M-600 enhances the mechanical properties of coatings and adhesives, providing increased flexibility and durability. It is commonly used in:
-
Detergents and Cleaning Agents
- As highlighted in patent WO2017089164A1, this compound is utilized as an enzyme stabilizer in detergents. It enhances enzyme stability, thereby improving cleaning efficiency. This application is particularly relevant in formulations that require the use of enzymes for stain removal.
-
Polymer Chemistry
- This compound serves as a building block in the synthesis of various polymeric materials. It can be incorporated into:
- Segmented copolymers : Enhances thermal and electrical properties.
- Thermosetting polymers : Provides reprocessability and stress-relaxation characteristics, making it suitable for advanced material applications.
- This compound serves as a building block in the synthesis of various polymeric materials. It can be incorporated into:
- Biotechnology
- Enzyme Stabilization in Detergents
-
Polymer Network Development
- Research published in Frontiers in Soft Matter illustrated how this compound was used to create benzoxazine/amine-based polymer networks that exhibited stress-relaxation properties typical of vitrimers. This study highlighted the compound's role in reducing polymerization temperatures while maintaining desirable mechanical properties .
- Thermal Properties Enhancement
特性
分子式 |
C30H63NO10 |
|---|---|
分子量 |
597.8 g/mol |
IUPAC名 |
1-[1-[1-[1-[1-[1-[1-[1-[1-(2-methoxyethoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-amine |
InChI |
InChI=1S/C30H63NO10/c1-22(31)13-34-24(3)15-36-26(5)17-38-28(7)19-40-30(9)21-41-29(8)20-39-27(6)18-37-25(4)16-35-23(2)14-33-12-11-32-10/h22-30H,11-21,31H2,1-10H3 |
InChIキー |
BJSKBZUMYQBSOQ-UHFFFAOYSA-N |
正規SMILES |
CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COCCOC)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















